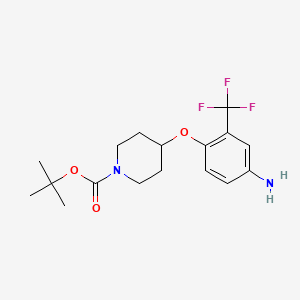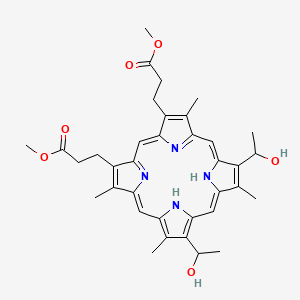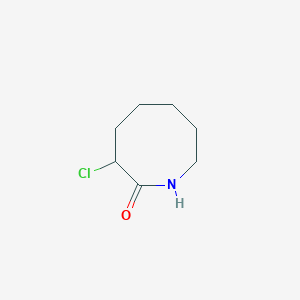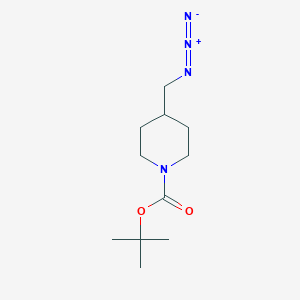
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate, also known as 4-azidomethylpiperidine-1-carboxylic acid tert-butyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. This compound has been studied for its ability to act as a substrate for the enzyme transglutaminase, which is involved in the cross-linking of proteins. It is also used as a reagent for the synthesis of other organic compounds, such as peptides and amines.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it serves as a starting material in the synthesis of compounds like crizotinib, which are significant in medical research and pharmaceutical applications (Kong et al., 2016).
Key Intermediate in Drug Synthesis
This chemical is also identified as a key intermediate in the synthesis of drugs like Vandetanib. Such compounds are synthesized through a series of reactions, highlighting the importance of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate in the pharmaceutical industry (Wang et al., 2015).
Synthons for Piperidine Derivatives
This compound is also used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in various chemical research and development projects (Moskalenko & Boev, 2014).
Structural Studies and Derivatives
Extensive structural studies have been conducted on derivatives of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate. These studies provide insights into the molecular packing and crystalline structures, which are fundamental in drug design and material science (Didierjean et al., 2004).
Anticancer Drug Intermediates
Significantly, tert-butyl 4-(azidomethyl)piperidine-1-carboxylate is used in the synthesis of intermediates for small molecule anticancer drugs. This underscores its role in the ongoing research and development of new cancer therapies (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 4-(azidomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSPDBWZJTTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

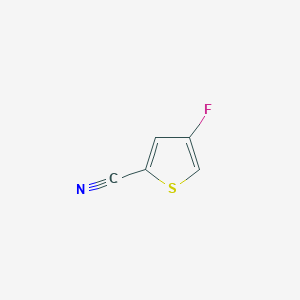

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)
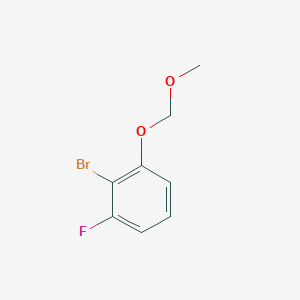
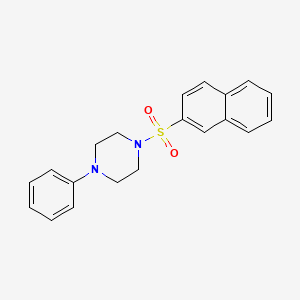
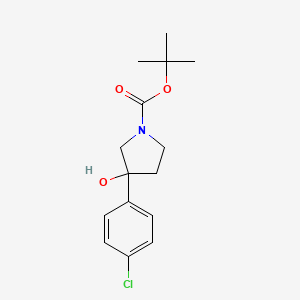
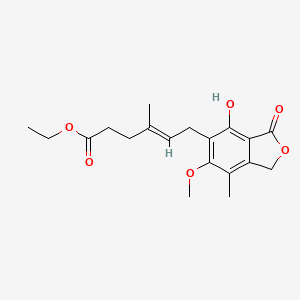
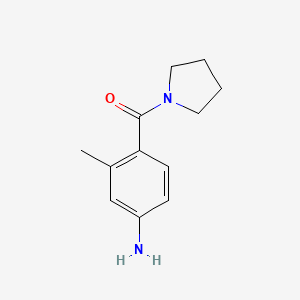
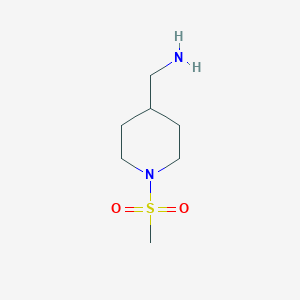
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
